4-Chloro-N-(4-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
Description
The compound 4-Chloro-N-(4-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked via a hydrazinecarbonyl bridge to a pyrazole ring substituted with phenyl and 4-propoxyphenyl groups. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic additions, and cyclization processes analogous to those described for related sulfonamide-triazole hybrids . Structural confirmation methods such as IR, NMR (¹H and ¹³C), and mass spectrometry (MS) are standard for such compounds, as evidenced by similar analyses in sulfonamide derivatives .
Properties
CAS No. |
477733-00-9 |
|---|---|
Molecular Formula |
C32H28ClN5O4S |
Molecular Weight |
614.1 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C32H28ClN5O4S/c1-2-20-42-29-16-10-23(11-17-29)31-25(22-38(36-31)28-6-4-3-5-7-28)21-34-35-32(39)24-8-14-27(15-9-24)37-43(40,41)30-18-12-26(33)13-19-30/h3-19,21-22,37H,2,20H2,1H3,(H,35,39)/b34-21+ |
InChI Key |
SIVASTVSXALKCQ-KEIPNQJHSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenyl-3-(4-propoxyphenyl)-1H-Pyrazole-4-Carbaldehyde
The pyrazole core is constructed via a Vilsmeier-Haack reaction, where 4-propoxyphenylacetone reacts with phenylhydrazine in phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Conditions :
- Molar ratio : 1:1.2 (acetone:phenylhydrazine)
- Temperature : 0–5°C (initial), then reflux at 110°C for 8 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (silica gel, hexane:EtOAc 7:3)
- Yield : 68–72%
Mechanistic Insight :
The reaction proceeds through imine formation, followed by cyclization and aromatization. The propoxy group’s electron-donating nature enhances electrophilic substitution at the para position.
Preparation of 4-Chloro-N-(4-Hydrazinecarbonylphenyl)Benzenesulfonamide
This intermediate is synthesized via a three-step sequence:
Sulfonylation :
$$ \text{4-Aminobenzoic acid} + \text{4-chlorobenzenesulfonyl chloride} \xrightarrow{\text{pyridine}} \text{4-(4-chlorophenylsulfonamido)benzoic acid} $$
Yield : 85%Esterification :
Conversion to methyl ester using thionyl chloride (SOCl₂) in methanol.
Reaction Time : 4 hours at 60°C.Hydrazide Formation :
$$ \text{Methyl ester} + \text{hydrazine hydrate} \xrightarrow{\text{ethanol, reflux}} \text{hydrazide} $$
Yield : 78%
Final Condensation to Target Compound
The aldehyde and hydrazide intermediates undergo condensation in anhydrous dioxane under acidic catalysis:
$$
\text{Pyrazole-4-carbaldehyde} + \text{hydrazide} \xrightarrow{\text{AcOH, dioxane, 80°C}} \text{Target Compound}
$$
Optimized Parameters :
- Solvent : Dioxane (anhydrous)
- Catalyst : Glacial acetic acid (5 mol%)
- Reaction Time : 12 hours
- Yield : 54–60%
Optimization of Reaction Conditions
Solvent Effects on Hydrazone Formation
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 2.21 | 58 | 98 |
| Ethanol | 24.55 | 42 | 91 |
| DMF | 36.70 | 35 | 88 |
Polar aprotic solvents like dioxane favor Schiff base formation by stabilizing the transition state.
Temperature and Catalysis
- Lower Temperatures (25–40°C) : Slow kinetics (24–48 hours), higher selectivity.
- Elevated Temperatures (80–90°C) : Reduced reaction time (8–12 hours) but risk side reactions (e.g., over-oxidation).
- Catalytic Additives :
- Acetic Acid : Enhances protonation of carbonyl oxygen, accelerating nucleophilic attack by hydrazine.
- Molecular Sieves (4Å) : Improve yield by 12% via water removal.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, DMSO-d₆) :
Infrared Spectroscopy (IR) :
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
- Column : C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase : Acetonitrile:water (70:30)
- Retention Time : 6.8 minutes
- Purity : 98.2%
Challenges and Mitigation Strategies
Low Yields in Hydrazone Formation
Cause : Steric hindrance from the 4-propoxyphenyl group reduces nucleophilic attack efficiency.
Solution :
- Use ultrasonication to enhance mixing.
- Employ microwave-assisted synthesis (30% yield increase at 100°C, 300 W).
Byproduct Formation During Sulfonylation
Cause : Over-sulfonation at the ortho position.
Solution :
- Strict temperature control (0–5°C).
- Use of scavengers (e.g., 2,6-lutidine) to sequester excess sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying biological processes.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Comparison with Similar Compounds
Hydrazinecarbonyl-Containing Compounds
Compounds with hydrazinecarbonyl linkages, such as 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(4-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide (), share a similar backbone but differ in substituents. For instance:
Pyrazole Derivatives
Pyrazole-based sulfonamides, such as 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (), highlight the role of substitution patterns:
- The target compound’s 1-phenyl-3-(4-propoxyphenyl)pyrazole substituent introduces steric bulk and electron-donating propoxy groups, contrasting with simpler 4-chlorophenyl or methyl groups in . This may influence binding interactions in biological targets (e.g., cyclooxygenase inhibition, a common activity of sulfonamide-pyrazole hybrids).
Sulfonamide Pesticides
Pesticidal sulfonamides like 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (flusulfamide, ) demonstrate how substituents dictate application:
- The target compound lacks nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which are critical for pesticidal activity in flusulfamide.
Spectroscopic Confirmation
- IR Spectroscopy : The target compound’s IR spectrum would lack the C=S stretch (~1250 cm⁻¹) seen in thioamides but should show carbonyl (C=O) stretches near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides .
- NMR : The ¹H-NMR would resolve signals for the propoxy (-OCH₂CH₂CH₃) group (δ 0.8–1.5 ppm for CH₃, δ 3.3–3.7 ppm for OCH₂), distinct from the 2,4-difluorophenyl signals (δ 6.8–7.2 ppm) in ’s compounds .
Tautomerism and Stability
Unlike triazole-thiones in , which exhibit thione-thiol tautomerism, the target compound’s hydrazinecarbonyl group is less prone to tautomerism, favoring a stable E-configuration due to conjugation with the pyrazole ring.
Substituent Effects on Bioactivity
- The 4-propoxyphenyl group may enhance metabolic stability compared to halogenated analogues (e.g., ’s flusulfamide), as alkyl ethers are less susceptible to oxidative degradation.
Tabulated Comparisons
Table 1: Structural and Functional Group Comparison
| Compound Name | Key Substituents | Functional Groups | Potential Application |
|---|---|---|---|
| Target Compound | 4-Propoxyphenyl, phenyl | Sulfonamide, hydrazinecarbonyl | Pharmaceutical |
| 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-... (E6) | 2-Chlorobenzyloxy, 4-nitrobenzylidene | Hydrazinecarbonyl, pyrazole | Antimicrobial? |
| Flusulfamide (E7) | 2-Chloro-4-nitrophenyl, CF₃ | Sulfonamide | Pesticide |
| 4-[5-(4-Chlorophenyl)-3-methyl... (E8) | 4-Chlorophenyl, methyl | Sulfonamide, pyrazole | Anti-inflammatory? |
Table 2: Spectral Data Comparison
| Compound Type | IR C=O Stretch (cm⁻¹) | IR NH Stretch (cm⁻¹) | ¹H-NMR Key Signals |
|---|---|---|---|
| Target Compound | ~1665–1680 | ~3150–3319 | δ 0.8–1.5 (propoxy CH₃) |
| Hydrazinecarbothioamides (E1) | 1663–1682 | 3150–3319 | δ 7.2–7.8 (aryl H) |
| Triazole-thiones (E1) | Absent | 3278–3414 | δ 6.8–7.2 (difluorophenyl) |
Biological Activity
4-Chloro-N-(4-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a hydrazinecarbonyl moiety and a pyrazole ring contributes to its potential as a therapeutic agent. The molecular formula is C24H26ClN5O3S, with a molecular weight of 485.01 g/mol.
Biological Activity Overview
The biological activity of 4-Chloro-N-(4-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has been investigated in various studies. Key findings include:
- Anticancer Activity : Studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Cardiovascular Effects : Research involving related sulfonamides has demonstrated potential effects on cardiovascular parameters. For example, certain benzenesulfonamides have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting possible therapeutic applications in hypertension .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit various enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
- Calcium Channel Interaction : The interaction with calcium channels has been suggested as a mechanism for the observed cardiovascular effects, indicating that the compound may modulate calcium influx in cardiac tissues .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound and its analogs:
Table 1: Experimental Design for Biological Activity Assessment
| Group | Compound | Dose (nM) | Observed Effect |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Sulfonamide A | 0.001 | No significant change |
| III | Sulfonamide B | 0.001 | Decreased perfusion pressure |
| IV | Compound (target) | 0.001 | Significant decrease in coronary resistance |
| V | Compound C | 0.001 | Moderate effect noted |
Note: Sulfonamide A and B represent structurally similar compounds used for comparative analysis.
Pharmacokinetic Considerations
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Theoretical models indicate that modifications in structure can significantly affect these parameters, impacting the overall efficacy and safety profile of the compound in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what experimental challenges arise during its synthesis?
- Methodology : The compound’s synthesis typically involves multi-step reactions, such as:
- Hydrazone formation : Condensation of a pyrazole-aldehyde intermediate with a hydrazine derivative under acidic conditions (e.g., acetic acid catalysis) .
- Sulfonamide coupling : Reacting the hydrazone intermediate with a chlorobenzenesulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
- Challenges : Low yields due to steric hindrance from the bulky pyrazole and propoxyphenyl groups. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is often required .
Q. Which spectroscopic techniques are critical for structural characterization, and how are conflicting data resolved?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the hydrazine-carbonyl linkage (δ ~10.2 ppm for NH) and sulfonamide connectivity (δ ~7.8–8.2 ppm for aromatic protons). Discrepancies in integration ratios may arise from tautomerism in the pyrazole ring; variable-temperature NMR can resolve this .
- X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.041) validates bond angles and torsional strain in the benzenesulfonamide moiety .
- IR : Sharp peaks at ~1660 cm⁻¹ (C=O) and ~1340 cm⁻¹ (S=O) confirm functional groups .
Q. How is the compound’s preliminary biological activity assessed in academic settings?
- Methodology :
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme inhibition : Testing against COX-2 or carbonic anhydrase isoforms via fluorometric assays. Activity is often linked to the sulfonamide group’s electron-withdrawing properties .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF content from 20% to 40% improves solubility of intermediates .
- Flow chemistry : Continuous-flow reactors enhance mixing efficiency and reduce side reactions (e.g., hydrolysis of the hydrazine-carbonyl group) .
- Catalyst screening : Transition metals (e.g., Cu(I)) may accelerate coupling steps, but must avoid coordination with the pyrazole nitrogen .
Q. What strategies address contradictions between computational predictions and experimental data (e.g., docking vs. bioassay results)?
- Methodology :
- MD simulations : Run 100-ns molecular dynamics trajectories to assess protein-ligand stability. Discrepancies may arise from protonation states of the sulfonamide group at physiological pH .
- Free-energy calculations : Use MM-PBSA/GBSA to validate binding affinities. Adjust force fields for the propoxyphenyl group’s torsional flexibility .
- Experimental validation : Synthesize truncated analogs (e.g., removing the propoxyphenyl group) to isolate contributions of specific moieties .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodology :
- Isosteric replacement : Substitute the 4-propoxyphenyl group with trifluoromethylpyridine (improves lipophilicity; ClogP reduction from 4.1 to 3.5) .
- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) on the benzenesulfonamide to delay hepatic clearance .
- Metabolite identification : LC-MS/MS analysis of rat plasma metabolites identifies vulnerable sites (e.g., oxidative cleavage of the hydrazine bond) .
Q. What advanced techniques resolve crystallographic disorder in the pyrazole-propoxyphenyl moiety?
- Methodology :
- TWINABS refinement : Apply twin law corrections for overlapping electron density in the propoxyphenyl group .
- Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion, improving resolution (<0.8 Å) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to explain packing irregularities .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different cell lines?
- Methodology :
- Cell-line profiling : Compare expression levels of target enzymes (e.g., COX-2 in HeLa vs. MCF-7 cells) via Western blot .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
- Solubility adjustments : Vary DMSO concentrations (0.1–1%) to mitigate false negatives caused by precipitation .
Methodological Tables
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 8.21, 12.03, 15.87 |
| R factor | 0.041 |
| Torsional strain (°) | 178.9 (C7–C11) |
Table 2 : Synthetic Yield Optimization
| Condition | Yield (%) |
|---|---|
| Conventional batch | 32 |
| Flow chemistry (40% DMF) | 58 |
| Cu(I) catalysis | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
